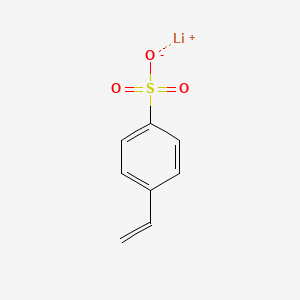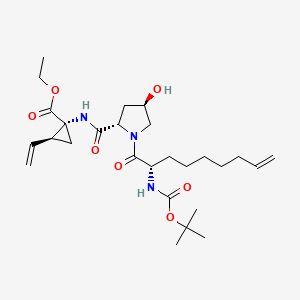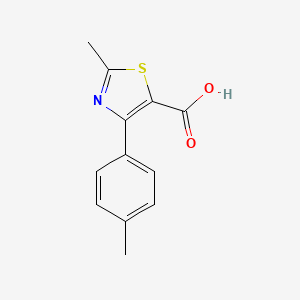![molecular formula C40H32N2 B1507607 9,10-ビス[N-(p-トリル)アニリノ]アントラセン CAS No. 190974-21-1](/img/structure/B1507607.png)
9,10-ビス[N-(p-トリル)アニリノ]アントラセン
概要
説明
9,10-Bis[N-(p-tolyl)anilino]anthracene is a complex organic compound known for its unique structural and electronic properties It belongs to the class of anthracene derivatives and is characterized by the presence of two N-(p-tolyl)anilino groups attached to the anthracene core
科学的研究の応用
Chemistry: In the field of chemistry, 9,10-Bis[N-(p-tolyl)anilino]anthracene is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it a valuable component in the design of organic semiconductors and photovoltaic materials.
Biology: In biological research, this compound is employed as a fluorescent probe for imaging and tracking cellular processes. Its high fluorescence quantum yield and photostability make it an ideal candidate for fluorescence microscopy and flow cytometry.
Medicine: The compound has potential applications in medical imaging and diagnostics. Its ability to bind to specific biomolecules allows for the development of targeted imaging agents for cancer detection and monitoring.
Industry: In the industrial sector, 9,10-Bis[N-(p-tolyl)anilino]anthracene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene typically involves the reaction of anthracene with N-(p-tolyl)aniline under specific conditions. One common method is the palladium-catalyzed coupling reaction, where anthracene is reacted with N-(p-tolyl)aniline in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 9,10-Bis[N-(p-tolyl)anilino]anthracene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: The oxidation of 9,10-Bis[N-(p-tolyl)anilino]anthracene can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can produce partially reduced derivatives with altered electronic properties.
作用機序
The mechanism by which 9,10-Bis[N-(p-tolyl)anilino]anthracene exerts its effects depends on its specific application. In OLEDs, the compound acts as an electron transport layer, facilitating the movement of electrons within the device. The molecular targets and pathways involved include the interaction with other organic layers in the OLED structure, leading to efficient light emission.
類似化合物との比較
9,10-Bis[N,N-di(p-tolyl)amino]anthracene: This compound is structurally similar but has two di(p-tolyl)amino groups instead of two N-(p-tolyl)anilino groups.
Tetraphenylporphyrin (TPP): Another compound with a similar molecular weight and electronic properties, used in photodynamic therapy and as a photosensitizer.
Uniqueness: 9,10-Bis[N-(p-tolyl)anilino]anthracene stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and fluorescence imaging.
特性
IUPAC Name |
9-N,10-N-bis(4-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-21-25-33(26-22-29)41(31-13-5-3-6-14-31)39-35-17-9-11-19-37(35)40(38-20-12-10-18-36(38)39)42(32-15-7-4-8-16-32)34-27-23-30(2)24-28-34/h3-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPPQKJCPTAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)
![6-(Pyridin-3-YL)furo[2,3-D]pyrimidin-4-amine](/img/structure/B1507532.png)












